

Introduction to Sulfo-Cyanine5.5 and Amine-Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfo-Cyanine5.5 amine

Cat. No.: B12409592

[Get Quote](#)

Sulfo-Cyanine5.5 is a member of the cyanine dye family, characterized by its excellent photostability, high quantum yield, and strong fluorescence in the near-infrared (NIR) spectrum. [1] Its structure includes multiple sulfonate groups, which confer high aqueous solubility, making it an ideal candidate for labeling biological molecules in their native buffer environments without the need for organic co-solvents.[1][2][3]

In the context of bioconjugation, two primary forms of Sulfo-Cy5.5 are utilized in reactions involving amines:

- **Sulfo-Cyanine5.5 NHS Ester:** This is an amine-reactive derivative where a N-hydroxysuccinimidyl (NHS) ester functional group has been added to the dye.[3] This form is highly reactive towards nucleophilic primary amines, such as the ϵ -amino group of lysine residues and the N-terminus of proteins, forming a stable amide bond.[4][5]
- **Sulfo-Cyanine5.5 Amine:** This version of the dye possesses a terminal primary aliphatic amine.[2] This amine group is nucleophilic and can be conjugated to molecules containing electrophilic groups, such as carboxylates (after activation), aldehydes, or epoxides.[2][6]

The most common application in research and drug development is the use of Sulfo-Cy5.5 NHS ester to fluorescently label proteins, antibodies, and other amine-containing biomolecules. [7][8]

Core Chemistry: Reactivity with Primary Amines

The labeling of biomolecules is most frequently achieved by reacting an amine-reactive dye with primary amines present on the target molecule.

Sulfo-Cy5.5 NHS Ester Reaction with Primary Amines

The reaction between a Sulfo-Cy5.5 NHS ester and a primary amine is a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.^[4]

This reaction is highly dependent on pH. The primary amine must be in its unprotonated form (-NH₂) to be nucleophilic. Therefore, the reaction is typically carried out in a buffer with a pH between 8.0 and 9.0.^{[9][10]} Buffers that do not contain primary amines, such as sodium bicarbonate or phosphate buffer, are essential to avoid competing reactions.^{[11][12]}

Caption: Reaction of Sulfo-Cy5.5 NHS Ester with a primary amine.

Sulfo-Cyanine5.5 Amine Reactivity

Sulfo-Cy5.5 amine can be conjugated to molecules containing carboxyl groups (-COOH) through a two-step process involving carbodiimide crosslinkers like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS.^[13] EDC activates the carboxyl group, which then reacts with Sulfo-NHS to form a more stable, amine-reactive ester. This intermediate can then efficiently react with the amine group on the Sulfo-Cy5.5 dye.^[13]

Quantitative Data Summary

For reproducible results, understanding the spectroscopic properties of the dye and the key reaction parameters is crucial.

Table 1: Spectroscopic Properties of Sulfo-Cyanine5.5

Property	Value	Reference
Maximum Absorption (λ_{max})	~675 nm	[1]
Maximum Emission (λ_{em})	~694 nm	[1]
Molar Extinction Coefficient (ϵ)	~271,000 M ⁻¹ cm ⁻¹	[14]
Fluorescence Quantum Yield (Φ)	~0.28	[14]

Table 2: Recommended Parameters for Labeling Proteins with Sulfo-Cy5.5 NHS Ester

Parameter	Recommended Value/Condition	Rationale	Reference
Reaction pH	8.0 - 9.0	Ensures primary amines are deprotonated and nucleophilic.	[9][10]
Reaction Buffer	0.1 M Sodium Bicarbonate or Phosphate Buffer	Amine-free buffer to prevent non-target reactions.	[4][11]
Protein Concentration	2 - 10 mg/mL	Higher concentration improves labeling efficiency.	[9][12]
Dye:Protein Molar Ratio	5:1 to 20:1 (start with 10:1)	Optimize to achieve desired degree of labeling without causing protein precipitation or loss of function.	[9][10]
Reaction Time	30 - 60 minutes	Sufficient for reaction completion at room temperature.	[9][10]
Reaction Temperature	Room Temperature	Convenient and generally sufficient for the reaction.	[10]
Solvent for Dye Stock	Anhydrous DMSO or DMF	NHS esters are moisture-sensitive.	[9][11]

Experimental Protocols

The following are generalized protocols that should be optimized for specific applications.

Protocol: Labeling a Protein with Sulfo-Cyanine5.5 NHS Ester

This protocol describes the steps to conjugate Sulfo-Cy5.5 NHS ester to a protein, such as an antibody.

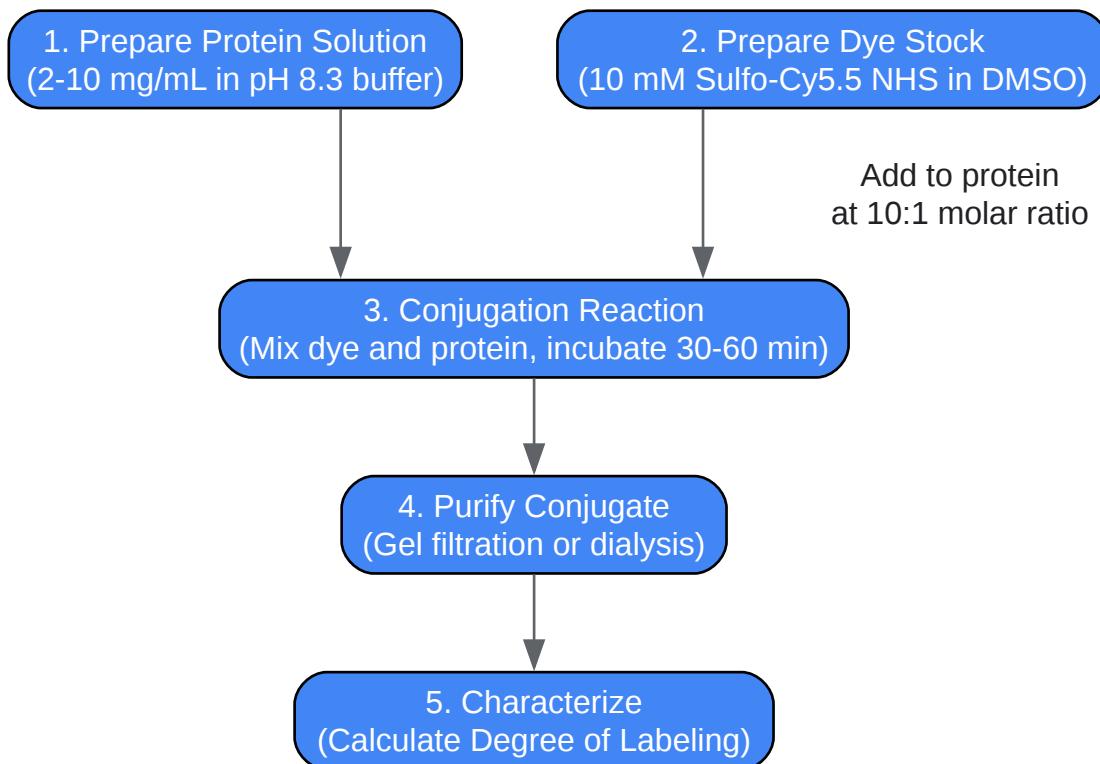
1. Preparation of Protein Solution:

- Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 2-10 mg/mL.[\[9\]](#)
- If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the reaction buffer before labeling.[\[9\]](#)[\[12\]](#)

2. Preparation of Dye Stock Solution:

- Dissolve Sulfo-Cy5.5 NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.[\[9\]](#)
- Extended storage of the dye in solution can reduce its reactivity.[\[9\]](#)

3. Conjugation Reaction:


- Add the calculated volume of the 10 mM dye stock solution to the protein solution to achieve the desired molar ratio (e.g., 10:1 dye-to-protein).[\[9\]](#)[\[10\]](#)
- Mix gently and allow the reaction to proceed for 30-60 minutes at room temperature, protected from light.[\[10\]](#)

4. Purification of the Conjugate:

- Remove unreacted, hydrolyzed dye from the labeled protein using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable buffer (e.g., PBS, pH 7.4).[\[9\]](#)
- Collect the fractions containing the brightly colored protein conjugate.

5. Characterization (Optional but Recommended):

- Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~675 nm (for Sulfo-Cy5.5).^[9]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for protein labeling.

Applications in Research and Drug Development

The ability to fluorescently label biomolecules with Sulfo-Cy5.5 is critical for numerous applications:

- In Vivo Imaging: The far-red/NIR fluorescence of Sulfo-Cy5.5 allows for deep tissue imaging with minimal background autofluorescence, making it ideal for tracking labeled antibodies or drug carriers in preclinical models.^{[1][2][6]}
- Flow Cytometry: Brightly labeled antibodies are essential for accurate cell sorting and analysis.^[1]
- Fluorescence Microscopy: High-contrast imaging of cellular structures and tracking of labeled proteins.^[1]

- Molecular Diagnostics: Development of sensitive diagnostic assays and probes.[[15](#)]

Conclusion

The reaction between amine-reactive Sulfo-Cyanine5.5 NHS ester and primary amines on biomolecules is a robust, efficient, and widely used bioconjugation strategy. By carefully controlling key parameters such as pH, buffer composition, and molar ratios, researchers can generate highly stable and brightly fluorescent conjugates. These labeled molecules are invaluable tools for a wide range of applications in basic research, diagnostics, and the development of targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. biotium.com [biotium.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 8. probes.bocsci.com [probes.bocsci.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. Sulfo-Cyanine 5 amine (A270290) | Antibodies.com [antibodies.com]

- 15. Sulfo-Cyanine5 amine [myskinrecipes.com]
- To cite this document: BenchChem. [Introduction to Sulfo-Cyanine5.5 and Amine-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12409592#sulfo-cyanine5-5-amine-reactivity-with-primary-amines>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com